molecular formula C27H25BrN6O3S2 B11448807 N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide

Cat. No.: B11448807
M. Wt: 625.6 g/mol
InChI Key: BHAFWUSFHDBJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiophene ring, a triazole ring, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the thiophene-2-carboxamide moiety. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the bromophenyl moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex molecules. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({2-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide
  • N-{[5-({2-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide

Uniqueness

The uniqueness of N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide lies in its specific combination of functional groups and structural motifs. The presence of the bromophenyl group, along with the methoxyphenyl and triazole rings, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C27H25BrN6O3S2

Molecular Weight

625.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C27H25BrN6O3S2/c1-33-24(15-29-26(36)23-4-3-13-38-23)30-31-27(33)39-16-25(35)34-22(18-7-11-20(37-2)12-8-18)14-21(32-34)17-5-9-19(28)10-6-17/h3-13,22H,14-16H2,1-2H3,(H,29,36)

InChI Key

BHAFWUSFHDBJBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.